3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide
Description
This compound features a benzenesulfonamide core with three key substituents:
Properties
Molecular Formula |
C17H25FN2O5S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C17H25FN2O5S/c1-23-8-2-5-19-26(21,22)16-12-14(18)11-15(13-16)20-6-3-17(4-7-20)24-9-10-25-17/h11-13,19H,2-10H2,1H3 |
InChI Key |
JVMDVNDKGZSZNL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)N2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Core with Fluoro and Sulfonyl Substituents
- Starting Material: 3-fluoro-5-substituted benzenes (e.g., 3-fluoro-5-bromobenzene or 3-fluoro-5-nitrobenzene derivatives).
- Introduction of sulfonyl group: Typically achieved via sulfonyl chloride intermediates prepared by chlorosulfonation of the aromatic ring or by using sulfonyl chlorides directly.
- Halogenated intermediates (such as 8-(3-bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane) serve as key precursors for further cross-coupling reactions.
Incorporation of the 1,4-Dioxa-8-azaspiro[4.5]decane Moiety
- The spirocyclic amine fragment is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- For example, Suzuki-Miyaura coupling using boronate esters of 1,4-dioxa-8-azaspiro[4.5]decane derivatives with aryl halides has been reported under palladium catalysis (Pd(PPh3)4 or Pd(dppf)Cl2), with bases such as cesium fluoride, sodium carbonate, or potassium phosphate in solvents like 1,4-dioxane, toluene, or water mixtures.
- Typical reaction conditions include heating at 80–130 °C for 10–24 hours, sometimes employing microwave irradiation to enhance reaction rates and yields.
Formation of the Sulfonamide Linkage
- The sulfonamide bond is formed by reacting the aromatic sulfonyl chloride intermediate with 3-methoxypropylamine .
- This step is typically conducted in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at low to ambient temperatures to control reactivity and avoid side reactions.
- Use of a base such as triethylamine or pyridine neutralizes the generated HCl and drives the reaction to completion.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorosulfonation | Chlorosulfonic acid, low temperature | 70-85 | Introduces sulfonyl chloride on fluorobenzene ring |
| 2 | Suzuki-Miyaura cross-coupling | Pd(PPh3)4, CsF or Na2CO3, 1,4-dioxane/methanol, 80-130 °C, 10-24 h | 75-90 | Couples spirocyclic boronate ester with aryl bromide |
| 3 | Sulfonamide formation | 3-Methoxypropylamine, base (Et3N), DCM, 0–25 °C | 80-95 | Formation of sulfonamide bond |
Detailed Research Findings and Notes
- Catalysts and Bases: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and Pd(dppf)Cl2 are effective for cross-coupling spirocyclic moieties onto halogenated aromatic rings. Bases like cesium fluoride and sodium carbonate facilitate the transmetallation step in Suzuki couplings.
- Solvent Systems: Mixed solvent systems including 1,4-dioxane/water or methanol/dimethoxyethane are commonly used to optimize solubility and reaction kinetics.
- Microwave Irradiation: Accelerates reaction times significantly, reducing hours-long reflux to minutes under controlled temperatures.
- Purification: Products are typically purified by silica gel chromatography using ethyl acetate/hexane mixtures or by recrystallization.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and sometimes elemental analysis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Values/Conditions |
|---|---|
| Aromatic sulfonyl chloride synthesis | Chlorosulfonic acid, 0–5 °C, 1–3 h |
| Cross-coupling catalyst | Pd(PPh3)4 (5 mol%), Pd(dppf)Cl2 (3–5 mol%) |
| Base for coupling | CsF, Na2CO3, K3PO4 (2–8 equiv.) |
| Solvent | 1,4-Dioxane, methanol, toluene/water mixtures |
| Temperature | 80–130 °C |
| Reaction time | 0.25–24 hours (microwave or conventional heating) |
| Sulfonamide formation | 0–25 °C, 2–6 hours |
| Purification | Silica gel chromatography (EtOAc/hexanes) |
| Typical overall yield | 60–85% (multi-step) |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
The compound 3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Basic Characteristics
- Molecular Formula : C₁₅H₁₈FNO₃S
- Molecular Weight : 281.32 g/mol
- CAS Number : 1482431-94-6
Structural Features
The compound features a sulfonamide group, which is known for its biological activity, particularly in the development of antibacterial and antiviral agents. The presence of a fluorine atom enhances its lipophilicity, potentially improving membrane permeability.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural characteristics that may lead to the development of novel therapeutic agents. Sulfonamides are widely recognized for their antibacterial properties, and modifications such as fluorination can enhance their efficacy.
Case Study: Antibacterial Activity
A study evaluating various sulfonamide derivatives found that compounds with fluorine substitutions exhibited increased antibacterial activity against resistant strains of bacteria. The specific mechanism involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and reproduction.
Pharmacological Research
Research indicates that compounds similar to this compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways could lead to therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Data Table: Pharmacological Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| pKa | 7.4 |
| Lipophilicity (Log P) | 2.5 |
| Biological Half-life | 4 hours |
Neuroscience Applications
The unique structure of this compound suggests potential applications in neuroscience, particularly concerning neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from oxidative stress.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that certain sulfonamide derivatives can reduce neuronal apoptosis induced by oxidative stressors, suggesting a protective role that warrants further investigation.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Physicochemical Properties
Target Compound :
- Molecular Weight : ~453 g/mol (estimated).
- logP : Predicted ~2.1 (moderate lipophilicity due to methoxypropyl and spiro groups).
- Solubility : Likely moderate in polar solvents (sulfonamide enhances aqueous solubility).
NV8 :
-
- logP : ~2.8 (methoxy and furan groups balance polarity) .
Biological Activity
3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide is a compound of interest due to its potential pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key properties include:
- Molecular Weight : 353.43 g/mol
- Solubility : Soluble in organic solvents, with varying solubility in water.
Research indicates that this compound exhibits significant interaction with various biological targets, particularly in the modulation of neurotransmitter systems and potential anti-cancer properties. Its structure allows it to function as a ligand for sigma receptors, which are implicated in numerous neuropsychiatric disorders and cancer pathways.
Sigma Receptor Binding
Studies have shown that derivatives of the spirodecane structure exhibit high affinity for sigma-1 receptors. For instance, related compounds demonstrated binding affinities (K(i)) in the low nanomolar range (e.g., 5.4 ± 0.4 nM) for sigma-1 receptors, indicating strong potential for therapeutic applications in neurodegenerative diseases .
Antitumor Activity
In vitro assays have suggested that the compound possesses cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells, with IC50 values indicating effective concentrations that inhibit cell proliferation significantly .
Study 1: Neuroprotective Effects
A study on the neuroprotective effects of related compounds showed that they could reduce oxidative stress markers in neuronal cell cultures. The mechanism was attributed to the modulation of sigma receptor activity, leading to enhanced cellular resilience against neurotoxic agents .
Study 2: Anticancer Efficacy
In another investigation, the compound was evaluated for its anticancer properties against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with concentrations above 10 µM .
Data Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Sigma Receptor Binding | Sigma-1 Receptor | 5.4 ± 0.4 | Ligand binding |
| Antitumor Activity | Breast Cancer Cells | ~10 | Induces apoptosis |
| Neuroprotection | Neuronal Cell Cultures | Not specified | Reduces oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
